OE+/--Methoxy-OE+/--(4-tert-butylphenyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone is a synthetic organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a methoxy group and a tert-butylphenyl group attached to an acetophenone core. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylphenol with methoxyacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and stability. These interactions play a crucial role in determining the compound’s chemical behavior and biological activity.
Vergleich Mit ähnlichen Verbindungen
OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone can be compared with other similar compounds such as:
Methoxyacetophenone: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylphenylacetophenone: Lacks the methoxy group, leading to variations in chemical properties and uses.
Methoxy-tert-butylbenzene:
The presence of both the methoxy and tert-butyl groups in OE+/–Methoxy-OE+/–(4-tert-butylphenyl)acetophenone makes it unique, providing a balance of electronic and steric effects that influence its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C19H22O2 |
---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C19H22O2/c1-19(2,3)16-12-10-15(11-13-16)18(21-4)17(20)14-8-6-5-7-9-14/h5-13,18H,1-4H3 |
InChI-Schlüssel |
SGPKZRJAWYZOOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.